molecular formula C11H7F2N B1338927 2-(2,4-Difluorophenyl)pyridine CAS No. 391604-55-0

2-(2,4-Difluorophenyl)pyridine

Cat. No. B1338927
M. Wt: 191.18 g/mol
InChI Key: SSABEFIRGJISFH-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)pyridine is a chemical compound that is part of the broader family of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The difluorophenyl group attached to the pyridine ring indicates the presence of two fluorine atoms on the phenyl ring, which can significantly affect the compound's electronic properties and reactivity.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) involves the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane . Although this is not the direct synthesis of 2-(2,4-Difluorophenyl)pyridine, it provides insight into the methods used to introduce functional groups into the pyridine ring. Similarly, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, is achieved through a sequence of reactions starting from nicotinamide, including Hofmann degradation and oxidative chlorination .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal and molecular structures of certain pyridine N,P-dioxides were determined using single-crystal X-ray diffraction analyses . These studies provide valuable information about bond distances and angles, which are crucial for understanding the reactivity and coordination chemistry of these compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including coordination with metal ions, as seen in the chelating properties of certain pyridine N,P-dioxides towards f-element ions . The ability to form complexes with metals can be exploited in various applications, including catalysis and materials science. Additionally, the acylation of pyrrolidine-2,4-diones, which can be synthesized from \u03b1-amino acid esters, involves pyridine derivatives and results in the formation of 3-acyltetramic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and optical properties, are influenced by the substituents on the pyridine ring. For instance, polyimides containing pyridine and biphenyl units exhibit high transparency and have been studied for their thermal, mechanical, and optical properties . The introduction of fluorine atoms, as in the case of 2-(2,4-Difluorophenyl)pyridine, can significantly alter these properties, often enhancing the material's stability and reactivity due to the electronegativity of fluorine.

Scientific Research Applications

Application 1: Blue-Light Emitting Ir(III) Complexes for OLEDs

  • Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the synthesis of iridium(III) complexes. These complexes emit blue light and are suitable for use in OLEDs .
  • Results or Outcomes: The resulting iridium(III) complexes are suitable for use in OLEDs due to their blue-light emission .

Application 2: Preparation of Platinum(II) Complexes

  • Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the synthesis of a platinum(II) complex .
  • Methods of Application: 2-(2,4-Difluorophenyl)pyridine (0.2294 g, 0.0012 mol) and K2PtCl4 (1.6602 g, 0.0004 mol) were suspended in 2-ethoxyethanol (90 mL). Under a nitrogen atmosphere, the suspension was stirred at 80 °C for 10 hours. 2-Ethoxyethanol was removed by a rotary evaporator, dichloromethane (20 mL) was added and stirred at 20 °C for 10 hours .
  • Results or Outcomes: The resulting product was a platinum(II) complex with 2-(2,4-Difluorophenyl)pyridine as a ligand .

Application 3: Preparation of Iridium(III) Photocatalysts

  • Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the preparation of iridium(III) photocatalysts .
  • Results or Outcomes: The resulting iridium(III) photocatalysts can be used with a line of photoreactors .

Application 4: Ligand for Phosphorescent OLEDs

  • Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the preparation of phosphorescent OLEDs .
  • Results or Outcomes: The resulting complexes are suitable for use in OLEDs due to their phosphorescent properties .

Application 5: Preparation of Ir(III) Photocatalysts

  • Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the preparation of iridium(III) photocatalysts .
  • Results or Outcomes: The resulting iridium(III) photocatalysts can be used with a line of photoreactors .

Safety And Hazards

When handling 2DPP, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be handled under inert gas, and stored in a well-ventilated place with the container tightly closed .

Future Directions

The future directions of 2DPP research could involve its use in the synthesis of new compounds and further exploration of its anticancer activity . It has also been used in the synthesis of blue-light emitting Ir(III) complexes suitable for use as phosphorescent OLEDs .

properties

IUPAC Name

2-(2,4-difluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABEFIRGJISFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460401
Record name 2-(2,4-Difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)pyridine

CAS RN

391604-55-0
Record name 2-(2,4-Difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)pyridine
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Synthesis routes and methods

Procedure details

That is, under argon stream, 8.69 g (55.0 mmol) of 2-bromopyridine was dissolved in 200 ml of dry tetrahydrofuran and cooled to −78° C. To this was dripped 38.7 ml (61.9 mmol) of a 1.6 M hexane solution of n-butyllithium over 30 minutes. After completion of the dripping, further a solution of 7.5 g (55.0 mmol) of zinc chloride in 50 ml of dry tetrahydrofuran was dripped over 30 minutes. After completion of the dripping, the temperature of the mixture was slowly elevated to 0° C. and 9.65 g (55.0 mmol) of 1-bromo-2,4-difluorobenzene and 2.31 g (2.0 mmol) of tetrakis(triphenylphosphine)palladium (0) were added thereto. The mixture was stirred for 6 hours under reflux and then 200 ml of saturated saline was added to the reaction mixture, followed by extraction of the reaction mixture with diethyl ether. After drying the extract, concentration and purification by column chromatography (silica gel; chloroform/hexane (1/1: volume ratio)) afforded 6.00 g (31.4 mmol) of 2-(2,4-difluorophenyl)pyridine as colorless transparent oil. Yield: 63%. Identification was performed by elementary analysis of 1H-NMR and elementary analysis of C, H and N.
Quantity
8.69 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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9.65 g
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2.31 g
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200 mL
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50 mL
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solvent
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7.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
H Vural, Ö İdil - Journal of Molecular Structure, 2019 - Elsevier
This paper reports the synthesis, crystal structure determination and spectroscopic characterization of a new copper (II) complex, [CuCl 2 (dfpy) 2 ] [dfpy: 2-(2,4-difluorophenyl)pyridine]. …
Number of citations: 10 www.sciencedirect.com
CD Sunesh, O Sunseong, M Chandran, D Moon… - Materials Chemistry and …, 2012 - Elsevier
A cationic iridium complex [Ir(dfppy) 2 (dpphen)]PF 6 , where dfppy is 2-(2,4-difluorophenyl)pyridine, dpphen is 4,7-diphenyl-1,10-phenanthroline and PF 6 − is hexafluorophosphate, …
Number of citations: 29 www.sciencedirect.com
M Lepeltier, F Dumur, B Graff, P Xiao… - Helvetica Chimica …, 2014 - Wiley Online Library
An iridium(III) complex comprising three different cyclometalated phenylpyridine‐based ligands was designed and synthesized. Interestingly, mixed‐ligand complexes could be …
Number of citations: 31 onlinelibrary.wiley.com
TB Gao, Q Fan, ZT Yu, DK Cao - Dalton Transactions, 2017 - pubs.rsc.org
Based on ligands dfppyH and pidpyH, cyclometalated Ir(III) complexes [Ir(dfppy)2(pidpyH)](PF6) (1·PF6) and [Ir(dfppy)2(pidpy)] (2) have been synthesized. The crystal structures …
Number of citations: 11 pubs.rsc.org
DK Cao, RH Wei, XX Li, JF Chen, MD Ward - Dalton Transactions, 2015 - pubs.rsc.org
Two bisthienylethenes 2-(2-hydroxyphenyl)-4,5-bis[2,5-dimethyl(3-thienyl)]-1H-imidazole (L1H) and 2-(2-hydroxyphenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1-phenyl-imidazole (L2H), …
Number of citations: 7 pubs.rsc.org
DP Gong, DK Cao - Dalton Transactions, 2016 - pubs.rsc.org
Heteroleptic complexes [Ir(dfppy)2(BrL)]·3CH3OH (1) and [Pt(dfppy)(BrL)]·CH3OH (2) have been prepared based on the same ligands including bisthienylethene BrLH and dfppyH = (2-(…
Number of citations: 3 pubs.rsc.org
CEZ Cheng, JG Zhang, W Tan, H Zou - Zeitschrift für Kristallographie …, 2023 - degruyter.com
Crystal structure of dichlorido-bis[2-(2,4-difluorophenyl)pyridine-κ1N]platinum(II), C22H14Cl2F4N2Pt Skip to content Should you have institutional access? Here's how to get it …
Number of citations: 0 www.degruyter.com
M Xu, R Zhou, GY Wang, J Yu - Inorganica Chimica Acta, 2009 - Elsevier
A series blue phosphorescent emitting materials based on 2-(fluoro substituted phenyl)-4-methylpyridine as the cyclometalated ligands have been synthesized and characterized. The …
Number of citations: 25 www.sciencedirect.com
ML Xu, ZW An, GY Wang, R Zhou… - Chinese Journal of …, 2008 - Wiley Online Library
A series of α‐(fluoro‐substituted phenyl)pyridines have been synthesized by means of a palladium‐catalyzed cross‐coupling reaction between fluoro‐substituted phenylboronic acid …
Number of citations: 5 onlinelibrary.wiley.com
E Baranoff, HJ Bolink, EC Constable, M Delgado… - Dalton …, 2013 - pubs.rsc.org
Four new heteroleptic iridium(III) complexes in the family [Ir(dfppz)2(N^N)]+, where Hdfppz = 1-(2,4-difluorophenyl)-1H-pyrazole and N^N = 6-phenyl-2,2′-bipyridine (1), 4,4′-(di-tert-…
Number of citations: 61 pubs.rsc.org

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